molecular formula C12H14N2O B14686089 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide CAS No. 33238-73-2

2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide

Cat. No.: B14686089
CAS No.: 33238-73-2
M. Wt: 202.25 g/mol
InChI Key: LIUWNWQMAFXXIN-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide structure, with a 2-methylbut-3-yn-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the formal condensation of the carboxy group of a substituted benzoic acid with the amino group of 2-methylbut-3-yn-2-amine . The reaction conditions often require the use of a base or a Lewis acid catalyst to promote the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The amino and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide structure, combined with the 2-methylbut-3-yn-2-yl substituent, makes it a versatile compound for various applications.

Properties

CAS No.

33238-73-2

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-amino-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C12H14N2O/c1-4-12(2,3)14-11(15)9-7-5-6-8-10(9)13/h1,5-8H,13H2,2-3H3,(H,14,15)

InChI Key

LIUWNWQMAFXXIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CC=C1N

Origin of Product

United States

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